REACTION_CXSMILES
|
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8](B(O)O)=[CH:7][CH:6]=1)(=[O:4])=[O:3].Br[C:15]1[N:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=1.C([O-])([O-])=O.[Na+].[Na+]>COCCOC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([C:15]2[N:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=2)=[CH:7][CH:6]=1)(=[O:4])=[O:3] |f:2.3.4,^1:37,39,58,77|
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Name
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|
Quantity
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4.4 g
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Type
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reactant
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Smiles
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CS(=O)(=O)C1=CC=C(C=C1)B(O)O
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Name
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|
Quantity
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2.5 g
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Type
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reactant
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Smiles
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BrC1=CC=C(C=N1)O
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Name
|
|
Quantity
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125 mL
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Type
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solvent
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Smiles
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COCCOC
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was degassed with N2
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Type
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TEMPERATURE
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Details
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cooled to ambient temperature
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Type
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ADDITION
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Details
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Water (50 mL), 1N NaOH (50 mL), brine (50 mL) and CH2Cl2 (150 mL) were added
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Type
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CUSTOM
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Details
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The CH2Cl2 layer was separated
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Type
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WASH
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Details
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the aqueous layer was washed with CH2Cl2 (100 mL)
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Type
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EXTRACTION
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Details
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The combined CH2Cl2 extract
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Type
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WASH
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Details
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was further washed with a mixture of water (50 mL), 1N NaOH (50 mL) and brine (50 mL)
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Type
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WASH
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Details
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washed with CH2Cl2 (100 mL)
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Type
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EXTRACTION
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Details
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extracted with EtOAc (250 mL×2)
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Type
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EXTRACTION
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Details
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The combined EtOAc extract
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Type
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FILTRATION
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Details
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was filtered through celite on top of a layer of silica gel, which
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Type
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WASH
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Details
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was further washed with EtOAc (100 mL)
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Type
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WASH
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Details
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The EtOAc filtrate was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated to a light yellow solid, which
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Type
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CUSTOM
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Details
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was triturated with small amount of hot MeOH
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Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C1=CC=C(C=C1)C1=CC=C(C=N1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 61.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |